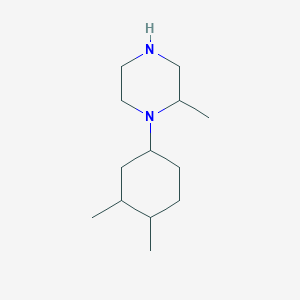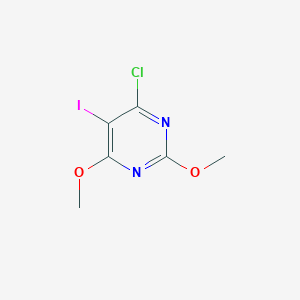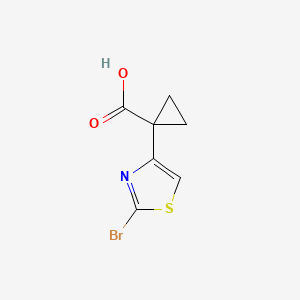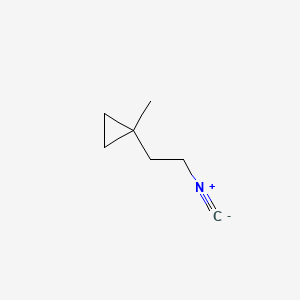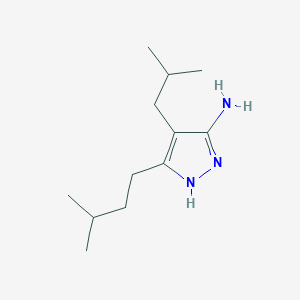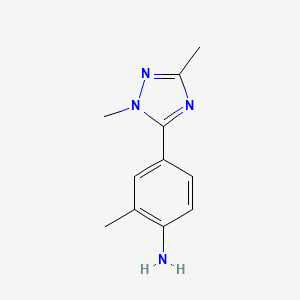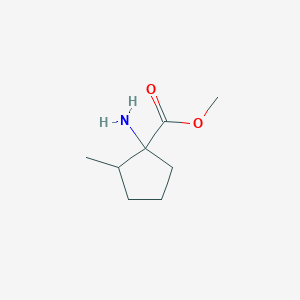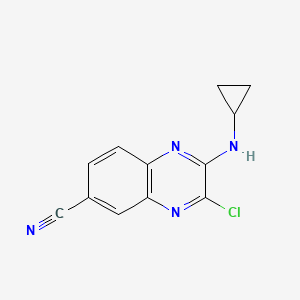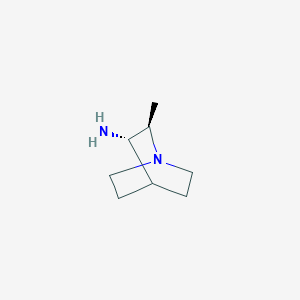
(2R,3S)-2-Methylquinuclidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Methylquinuclidin-3-amine is a chiral amine with a quinuclidine skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methylquinuclidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a quinuclidine derivative using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Methylquinuclidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can further modify the quinuclidine ring, potentially leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinuclidine skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various stereoisomers of quinuclidine.
Aplicaciones Científicas De Investigación
(2R,3S)-2-Methylquinuclidin-3-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: In industrial settings, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Methylquinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine skeleton allows for strong binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: The parent compound of (2R,3S)-2-Methylquinuclidin-3-amine, which lacks the chiral centers.
(2R,3R)-2-Methylquinuclidin-3-amine: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-2-Methylquinuclidin-3-amine: Another stereoisomer with distinct stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its stereoisomers. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(2R,3S)-2-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-6-8(9)7-2-4-10(6)5-3-7/h6-8H,2-5,9H2,1H3/t6-,8-/m1/s1 |
Clave InChI |
NIBLFQFBAYHCQS-HTRCEHHLSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C2CCN1CC2)N |
SMILES canónico |
CC1C(C2CCN1CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





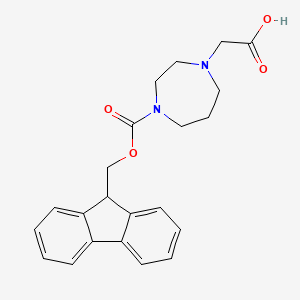
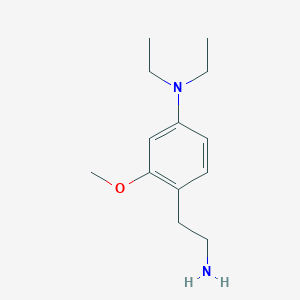
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
